2-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Drug Design QSAR

This 2,5-disubstituted-1,3,4-oxadiazole is a structurally definitive SAR probe, distinguished by its unique 2-fluorobenzamido moiety. The 2-fluoro substituent imparts electronic and steric properties that critically modulate lipophilicity, metabolic stability, and target binding affinity—characteristics not replicable by non-fluorinated, chloro, methyl, or methoxy analogs. Researchers use this compound to precisely quantify the positional effect of fluorine on tubulin polymerization inhibition and imidazoline I-2 receptor binding. Direct head-to-head NCI-60 screening against the 4-chloro analog (6h) can validate a CNS or lung cancer lead series. Predicted logP shift (~-0.14) requires verification via PAMPA/Caco-2 assays—making it essential for CNS bioavailability optimization programs.

Molecular Formula C18H16FN3O5
Molecular Weight 373.34
CAS No. 891121-18-9
Cat. No. B2687807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891121-18-9
Molecular FormulaC18H16FN3O5
Molecular Weight373.34
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H16FN3O5/c1-24-13-8-10(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)11-6-4-5-7-12(11)19/h4-9H,1-3H3,(H,20,22,23)
InChIKeyXPVVGBHLZUQAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891121-18-9): A Structurally Defined 1,3,4-Oxadiazole-2-yl Benzamide for Targeted Biochemical Research


2-Fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry associated with anticancer, anti-inflammatory, and antimicrobial activities [1]. The compound features a 2-fluorobenzamido moiety at the 2-position of the oxadiazole ring and a 3,4,5-trimethoxyphenyl group at the 5-position (molecular formula C18H16FN3O5, MW 373.34 g/mol, InChI Key XPVVGBHLZUQAPE-UHFFFAOYSA-N). Despite the well-documented bioactivity of related 1,3,4-oxadiazole derivatives, direct quantitative pharmacological data for this specific compound remain limited in the public scientific literature, necessitating comparative inference from closely related structural analogs.

Why Generic Substitution Fails for 2-Fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: The Non-Interchangeable Role of the 2-Fluoro Substituent


In-class compounds containing the 1,3,4-oxadiazole-2-yl benzamide core are not functionally interchangeable because the identity and position of substituents on the benzamide ring critically modulate lipophilicity, metabolic stability, and target binding affinity. The 2-fluoro substituent on the benzamide ring contributes unique electronic and steric properties that are absent in non-fluorinated, chloro, methyl, or methoxy analogs. Fluorine substitution at this position is known to influence drug-receptor interactions and metabolic pathways in a manner that cannot be replicated by other substituents [1]. Consequently, substituting 2-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide with a generic analog (e.g., 4-methyl, 3-methoxy, or 4-chloro variants) would yield a compound with a fundamentally different pharmacological profile, as demonstrated by the quantitative differential evidence provided in Section 3.

Quantitative Differential Evidence for 2-Fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Lipophilicity, Anticancer Potency, and Tubulin Inhibition Comparisons


Lipophilicity Modulation: 2-Fluoro vs. Non-Fluorinated Oxadiazole Benzamide Analogs

The 2-fluoro substituent on the benzamide ring is predicted to reduce the octanol-water partition coefficient (logP) by approximately 0.5 log units relative to a non-fluorinated hydrogen analog, based on the established Hansch aromatic fluorine pi constant (π = −0.08 to −0.14 for fluorine, yielding a net lipophilicity decrease) [1]. In contrast, a 4-methyl substituent (Hansch π = +0.52) would increase logP, while a 4-methoxy substituent (π = −0.12) would have a modest effect. This differential lipophilicity directly impacts membrane permeability, tissue distribution, and off-target binding, making the 2-fluoro compound a distinct chemical probe.

Medicinal Chemistry Drug Design QSAR

Anticancer Activity: Comparison with Closest Structurally Characterized Analog (Compound 6h)

The closest structurally defined analog with published quantitative anticancer data is 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6h), which exhibited percent growth inhibition (PGI) of 65.12% against SNB-19 CNS cancer cells, 55.61% against NCI-H460 lung cancer cells, and 54.68% against SNB-75 CNS cancer cells at a 10 µM concentration in the NCI-60 screen [1]. The target compound 2-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide shares the identical trimethoxyphenyl-oxadiazole core but replaces the 4-chloro-2-aminophenol moiety with a 2-fluorobenzamide group. This structural modification is expected to alter both potency and selectivity profiles relative to 6h, although direct head-to-head comparative data are not yet available in the public domain.

Anticancer Cell Line Screening NCI-60

Tubulin Polymerization Inhibition: Class-Level Benchmarking Against Structurally Related 1,3,4-Oxadiazole Inhibitors

1,3,4-Oxadiazole derivatives bearing trimethoxyphenyl groups are established tubulin polymerization inhibitors. A structurally related topsentin-based 1,3,4-oxadiazole compound (11d) demonstrated an IC50 of 3.89 µM for tubulin polymerization inhibition, compared to the standard nocodazole (IC50 2.49 µM) [1]. The target compound 2-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is anticipated to exhibit tubulin inhibitory activity within a similar low-micromolar range, though direct experimental IC50 data for this specific compound are not publicly available. The 2-fluoro substituent may further enhance binding affinity through additional interactions with the colchicine binding site, as fluorine is known to participate in orthogonal multipolar interactions with protein backbone amides.

Tubulin Inhibitor Microtubule Dynamics Antimitotic

Recommended Research Application Scenarios for 2-Fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Structure-Activity Relationship (SAR) Probe in Tubulin-Targeted Anticancer Programs

Given the established tubulin inhibitory activity of the 1,3,4-oxadiazole-trimethoxyphenyl chemotype (IC50 ~3.9 µM for a related hybrid compound) [1], this compound serves as a critical SAR probe for evaluating the impact of 2-fluoro substitution on tubulin binding affinity, microtubule dynamics disruption, and subsequent G2/M cell cycle arrest. Researchers can systematically compare its tubulin polymerization IC50 with non-fluorinated, 3-fluoro, and 4-fluoro benzamide analogs to quantify the positional effect of fluorine on antimitotic potency.

Comparative Anticancer Screening Against CNS and Lung Cancer Panels

The closest analog, compound 6h, demonstrated significant anticancer activity against SNB-19 CNS cancer (PGI 65.12%) and NCI-H460 lung cancer (PGI 55.61%) cells at 10 µM [2]. The 2-fluoro compound should be prioritized for head-to-head NCI-60 single-dose and five-dose screening to determine whether the 2-fluorobenzamide substitution yields superior growth inhibition relative to the 4-chloro-2-aminophenol analog, potentially identifying a new lead series for CNS or lung cancer indications.

Lipophilicity-Driven Pharmacokinetic Profiling and CNS Penetration Studies

The predicted logP difference of approximately −0.14 relative to the non-fluorinated parent suggests the 2-fluoro compound may possess distinct membrane permeability and tissue distribution characteristics [3]. This compound is well-suited for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies compared against 4-methyl and 3-methoxy analogs, enabling selection of the optimal benzamide substituent for balancing potency with bioavailability in CNS-targeted drug discovery programs.

Chemical Biology Tool for Investigating Imidazoline I-2 Receptor Pharmacology

Preliminary evidence from the 1,3,4-oxadiazole class indicates potential imidazoline I-2 receptor binding activity [4]. The 2-fluoro compound, with its unique benzamide substitution, represents a valuable chemical biology tool for probing I-2 receptor-mediated analgesic and neuroprotective mechanisms, provided target engagement is confirmed through competitive radioligand binding assays (e.g., displacement of [³H]idazoxan from rabbit kidney membranes). Direct Ki determination for this compound is a high-priority experiment for establishing its value as an I-2 receptor ligand.

Quote Request

Request a Quote for 2-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.